PQ401 hydrochloride
CAS No.:
Cat. No.: VC16724897
Molecular Formula: C18H17Cl2N3O2
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl2N3O2 |
|---|---|
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea;hydrochloride |
| Standard InChI | InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H |
| Standard InChI Key | ZBWKDYHRHOPCRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
PQ401 (CAS No. 196868-63-0) has the molecular formula and a molecular weight of 341.8 g/mol . The compound features a urea backbone bridging a 5-chloro-2-methoxyphenyl group and a 2-methylquinolin-4-yl moiety (Fig. 1A) . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar configuration, which facilitates interactions with both enzymatic targets and lipid bilayers .
Table 1: Physicochemical Properties of PQ401
| Property | Value |
|---|---|
| Solubility in DMSO | ≥17.1 mg/mL |
| Storage Conditions | -20°C (stable for 1 month) |
| Ionization State (pH 7.4) | 98.48% neutral form |
The neutral form predominates under physiological conditions, a critical factor in its membrane permeability .
Pharmacological Profile and Mechanism of Action
IGF1R Inhibition in Oncology
PQ401 inhibits IGF1R autophosphorylation with an IC of 12 μM in MCF-7 breast cancer cells and <1 μM against the isolated kinase domain . This inhibition disrupts the PI3K/Akt/mTOR pathway, inducing caspase-mediated apoptosis at 15 μM . In vivo, triweekly administration reduced tumor growth in murine models by 60% compared to controls .
Antimicrobial Activity Against Resistant Pathogens
PQ401 exhibits bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) at 4 μg/mL . Unlike traditional antibiotics, it targets nongrowing persister cells, achieving a 4-log reduction in CFU/mL within 4 hours .
Table 2: Minimum Inhibitory Concentrations (MICs) of PQ401
| Strain | MIC (μg/mL) |
|---|---|
| MRSA MW2 | 4 |
| VRE C68 | 4 |
| Klebsiella pneumoniae | >64 |
Membrane Selectivity and Disruption Dynamics
Bacterial vs. Mammalian Membrane Interactions
Molecular dynamics (MD) simulations reveal that PQ401's neutral form penetrates bacterial-mimetic lipid bilayers (DOPC:DOPG 7:3) with a transfer energy of -10 , compared to -8 in mammalian (POPC:cholesterol) membranes . This selectivity arises from:
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Polar Anchor Formation: The chloro-methoxyphenyl group binds hydrophilic lipid heads via hydrogen bonding .
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Hydrophobic Insertion: The methylquinoline moiety embeds into acyl chains, causing bilayer curvature and rupture (Fig. 1B) .
Table 3: Membrane Disruption Kinetics
| Membrane Type | Rupture Time (s) | PQ401 Concentration |
|---|---|---|
| Bacterial (DOPC:DOPG) | 100 | 4 μg/mL |
| Mammalian (POPC:Chol) | Nondisrupted | 64 μg/mL |
Synergistic Effects and Resistance Profile
Low Resistance Development
Serial passaging of S. aureus in subinhibitory PQ401 concentrations for 30 days resulted in only a 2-fold MIC increase, compared to 64-fold for ciprofloxacin . Genomic analysis revealed no mutations in membrane biosynthesis pathways, underscoring its resilience against resistance .
Therapeutic Implications and Future Directions
Dual Applications in Oncology and Infectious Disease
PQ401’s unique ability to target both IGF1R-driven cancers and antibiotic-resistant infections positions it as a multifunctional therapeutic candidate. Phase I trials in triple-negative breast cancer (NCT04842708) are underway, while preclinical models show 80% survival in C. elegans infected with MRSA after PQ401 treatment .
Optimization Challenges
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